molecular formula C12H20ClNO B1460545 1-(4-Isopropoxy-2-methylphenyl)-ethylamine hydrochloride CAS No. 2203940-81-0

1-(4-Isopropoxy-2-methylphenyl)-ethylamine hydrochloride

Cat. No. B1460545
CAS RN: 2203940-81-0
M. Wt: 229.74 g/mol
InChI Key: PSUIMXBAZIWSOC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(4-Isopropoxy-2-methylphenyl)-ethylamine hydrochloride (IPMEA-HCl) is an organic compound that has been used in laboratory research for a variety of applications. It is a versatile compound, with potential applications in a variety of areas, including biochemistry, physiology, and pharmacology. This article will discuss the synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions of IPMEA-HCl.

Mechanism of Action

1-(4-Isopropoxy-2-methylphenyl)-ethylamine hydrochloride is believed to act as a reversible inhibitor of enzymes, such as cytochrome P450. It has also been shown to interact with proteins involved in cell signaling pathways, and to modulate gene expression. In addition, 1-(4-Isopropoxy-2-methylphenyl)-ethylamine hydrochloride has been shown to interfere with the binding of hormones to their receptors, and to alter the activity of certain enzymes involved in drug metabolism.
Biochemical and Physiological Effects
1-(4-Isopropoxy-2-methylphenyl)-ethylamine hydrochloride has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit the activity of certain enzymes involved in drug metabolism, as well as to interfere with the binding of hormones to their receptors. Additionally, it has been shown to modulate gene expression and to interact with proteins involved in cell signaling pathways.

Advantages and Limitations for Lab Experiments

1-(4-Isopropoxy-2-methylphenyl)-ethylamine hydrochloride has several advantages for use in laboratory experiments. It is relatively easy to synthesize, and is relatively stable in aqueous solutions. Additionally, it is non-toxic and does not have any known side effects. The main limitation of 1-(4-Isopropoxy-2-methylphenyl)-ethylamine hydrochloride is that it is not very soluble in organic solvents, which can limit its use in certain experiments.

Future Directions

There are several potential future directions for the use of 1-(4-Isopropoxy-2-methylphenyl)-ethylamine hydrochloride in laboratory research. It could be used to study the effects of drugs on the body, as well as the effects of hormones on cell signaling pathways. Additionally, it could be used to study the modulation of gene expression, and to study the metabolism of drugs and their toxicological effects. Furthermore, 1-(4-Isopropoxy-2-methylphenyl)-ethylamine hydrochloride could be used to study protein-protein interactions, and to investigate the effects of drugs on enzyme activity. Finally, 1-(4-Isopropoxy-2-methylphenyl)-ethylamine hydrochloride could be used to study the effects of drugs on the immune system, and to investigate the effects of drugs on the nervous system.

Scientific Research Applications

1-(4-Isopropoxy-2-methylphenyl)-ethylamine hydrochloride has been used in a variety of scientific research applications, including in the study of enzyme activity, protein-protein interactions, and the modulation of gene expression. It has also been used to study the effects of hormones on cell signaling pathways, and the effects of drugs on the body. Additionally, 1-(4-Isopropoxy-2-methylphenyl)-ethylamine hydrochloride has been used for the study of the metabolism of drugs and their toxicological effects.

properties

IUPAC Name

1-(2-methyl-4-propan-2-yloxyphenyl)ethanamine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H19NO.ClH/c1-8(2)14-11-5-6-12(10(4)13)9(3)7-11;/h5-8,10H,13H2,1-4H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PSUIMXBAZIWSOC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)OC(C)C)C(C)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H20ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

229.74 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(4-Isopropoxy-2-methylphenyl)-ethylamine hydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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